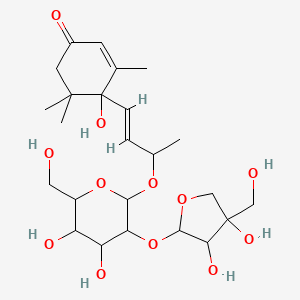
Potassium 4-hydroxybut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a potassium salt of 4-hydroxybut-2-enoic acid and is commonly employed as a preservative in food, cosmetics, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium 4-hydroxybut-2-enoate can be synthesized through the reaction of ethyl (E)-4-bromobut-2-enoate with potassium hydroxide in water. The reaction mixture is stirred at 100°C for 2 hours, then acidified with hydrochloric acid and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the compound .
Industrial Production Methods
In industrial settings, this compound is produced by neutralizing 4-hydroxybut-2-enoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is evaporated to obtain the solid potassium salt .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 4-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Potassium 4-hydroxybut-2-enoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a preservative in chemical formulations.
Biology: Employed in studies related to microbial inhibition and preservation of biological samples.
Medicine: Investigated for its potential antimicrobial properties and use in pharmaceutical formulations.
Industry: Widely used as a preservative in food, cosmetics, and personal care products
Wirkmechanismus
Potassium 4-hydroxybut-2-enoate exerts its antimicrobial effects by inhibiting the growth of mold, yeast, and bacteria. It disrupts the cell membrane integrity and interferes with the metabolic processes of microorganisms, leading to their death. The compound targets the cell membrane and metabolic pathways involved in energy production and nutrient transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 4-hydroxybut-2-enoate: Similar in structure but with sodium as the counterion.
Calcium 4-hydroxybut-2-enoate: Similar in structure but with calcium as the counterion.
4-Hydroxybut-2-enoic acid: The parent acid form without the potassium ion.
Uniqueness
Potassium 4-hydroxybut-2-enoate is unique due to its high solubility in water and its effectiveness as a preservative at low concentrations. It is preferred over other salts due to its stability and ease of handling in various applications.
Eigenschaften
Molekularformel |
C4H5KO3 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
potassium;(E)-4-hydroxybut-2-enoate |
InChI |
InChI=1S/C4H6O3.K/c5-3-1-2-4(6)7;/h1-2,5H,3H2,(H,6,7);/q;+1/p-1/b2-1+; |
InChI-Schlüssel |
VBFBNWBLZDDJAF-TYYBGVCCSA-M |
Isomerische SMILES |
C(/C=C/C(=O)[O-])O.[K+] |
Kanonische SMILES |
C(C=CC(=O)[O-])O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


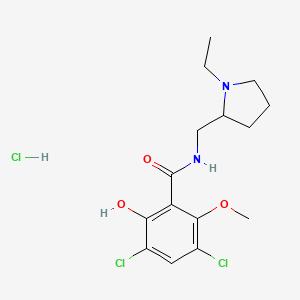
![1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12310714.png)
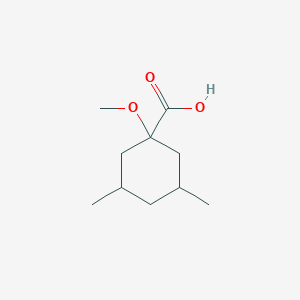
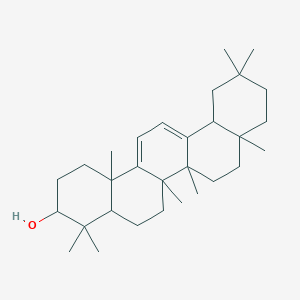
![5-[2-(2-methoxy-5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12310737.png)

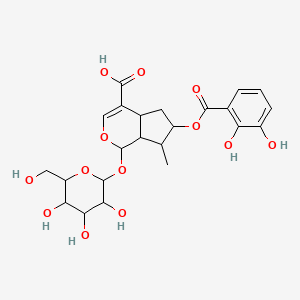
![5-[(1,2-Oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12310753.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid](/img/structure/B12310782.png)
![[2-Chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone](/img/structure/B12310786.png)
![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310798.png)
![tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate](/img/structure/B12310806.png)
